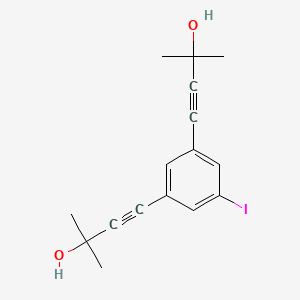
4,4'-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is a complex organic compound characterized by the presence of iodine and multiple hydroxyl groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) typically involves the reaction of 5-iodo-1,3-difluorobenzene with 2-methylbut-3-yn-2-ol under specific conditions. For example, a mixture of 5-bromo-1,3-difluoro-2-iodobenzene, 4-(tert-butyl)phenol, and potassium carbonate in dry dimethylacetamide (DMA) is stirred under argon at 170°C for 36 hours . The resulting mixture is then cooled and extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the removal of the iodine group.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the deiodinated compound.
Substitution: Formation of compounds with different halogen atoms replacing the iodine.
Scientific Research Applications
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets. The iodine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol): Similar structure but with a bromine atom instead of iodine.
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol): Contains butoxy groups instead of hydroxyl groups.
Uniqueness
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its bromine or butoxy analogs. The iodine atom enhances its utility in various chemical reactions and potential biological interactions.
Properties
CAS No. |
921825-44-7 |
|---|---|
Molecular Formula |
C16H17IO2 |
Molecular Weight |
368.21 g/mol |
IUPAC Name |
4-[3-(3-hydroxy-3-methylbut-1-ynyl)-5-iodophenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H17IO2/c1-15(2,18)7-5-12-9-13(11-14(17)10-12)6-8-16(3,4)19/h9-11,18-19H,1-4H3 |
InChI Key |
OGRKURKUDVZICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)I)C#CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















